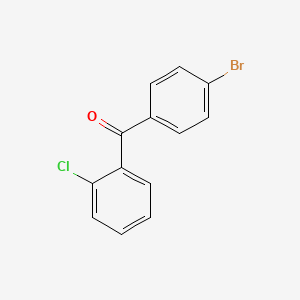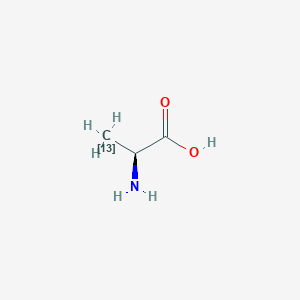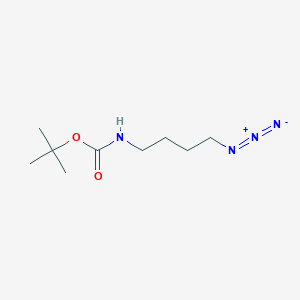
Tert-butyl N-(4-azidobutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(4-azidobutyl)carbamate: is an organic compound with the chemical formula C9H18N4O2. It is a colorless liquid with a weak pungent odor and is soluble in some organic solvents such as ethanol and dichloromethane . This compound is primarily used as an N-Boc protected crosslinker in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-azidobutyl)carbamate typically involves the reaction of tert-butyl N-(4-aminobutyl)carbamate with sodium azide. The reaction is carried out in an organic solvent such as dichloromethane under mild acidic conditions to form the azide derivative .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-(4-azidobutyl)carbamate undergoes various chemical reactions, including:
Click Chemistry: It reacts with alkynes, BCN, and DBCO to yield stable triazole linkages.
Deprotection: The Boc group can be deprotected under mild acidic conditions to form the free amine.
Common Reagents and Conditions:
Click Chemistry: Common reagents include alkynes, BCN, and DBCO.
Deprotection: Mild acidic conditions, such as the use of trifluoroacetic acid, are employed to remove the Boc protecting group.
Major Products:
Click Chemistry: The major product is a stable triazole linkage.
Deprotection: The major product is the free amine.
Scientific Research Applications
Tert-butyl N-(4-azidobutyl)carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl N-(4-azidobutyl)carbamate involves its ability to form stable triazole linkages through click chemistry. This reaction is facilitated by the presence of a copper catalyst, which promotes the cycloaddition of the azide group with an alkyne . The Boc protecting group can be removed under mild acidic conditions to expose the free amine, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Tert-butyl N-(4-aminobutyl)carbamate: This compound is a precursor to tert-butyl N-(4-azidobutyl)carbamate and is used in similar applications.
Tert-butyl N-(4-bromobutyl)carbamate: This compound is used in the synthesis of various pharmacologically active compounds.
N-tert-Butoxycarbonyl)-4-iodoaniline: This compound is used in the synthesis of complex organic molecules and has similar chemical properties.
Uniqueness: this compound is unique due to its ability to participate in click chemistry reactions, forming stable triazole linkages. This property makes it highly valuable in bioconjugation and the synthesis of complex organic molecules .
Properties
IUPAC Name |
tert-butyl N-(4-azidobutyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O2/c1-9(2,3)15-8(14)11-6-4-5-7-12-13-10/h4-7H2,1-3H3,(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYMIEPOGRDHRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462652 |
Source


|
| Record name | Carbamic acid, (4-azidobutyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129392-85-4 |
Source


|
| Record name | 1,1-Dimethylethyl N-(4-azidobutyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129392-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, (4-azidobutyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

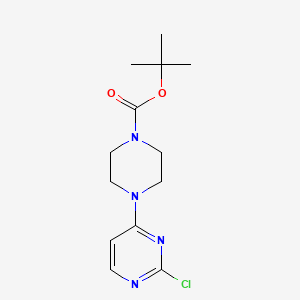

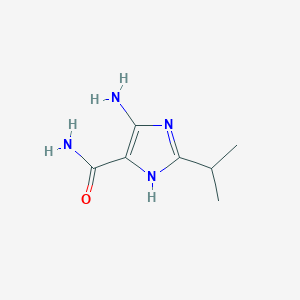
![3-amino-6,7-dihydro-1H,5H-Pyrazolo[1,2-a]pyrazol-1-one](/img/structure/B1280346.png)




